molecular formula C13H17NO4 B1322776 Boc-2-amino-6-methylbenzoic acid CAS No. 269391-47-1

Boc-2-amino-6-methylbenzoic acid

Cat. No.: B1322776
CAS No.: 269391-47-1
M. Wt: 251.28 g/mol
InChI Key: GSCDUSGXLJHYFF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boc-2-amino-6-methylbenzoic acid is a biochemical reagent It’s known that the compound is used in proteomics research , which involves the study of proteins, their structures, and functions.

Mode of Action

The Boc (tert-butyloxycarbonyl) group in this compound is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group is stable towards most nucleophiles and bases . The Boc group can be removed using specific deprotection strategies, such as the use of oxalyl chloride . This process allows the amino group to interact with other compounds in a controlled manner.

Biochemical Pathways

The compound plays a significant role in peptide synthesis , which is a crucial process in the production of proteins. Proteins, in turn, are involved in numerous biochemical pathways in the body.

Result of Action

Given its role in peptide synthesis , it can be inferred that the compound may influence protein production and, consequently, various cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-2-amino-6-methylbenzoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This process can be conducted under either aqueous or anhydrous conditions, by reacting the amino group with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar protection strategies. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-2-amino-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Boc-2-amino-6-methylbenzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • Boc-2-amino-6-chlorobenzoic acid
  • Boc-2-amino-6-fluorobenzoic acid
  • Boc-2-amino-6-bromobenzoic acid

Uniqueness

Boc-2-amino-6-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the 6-position influences its steric and electronic characteristics, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-6-5-7-9(10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCDUSGXLJHYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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